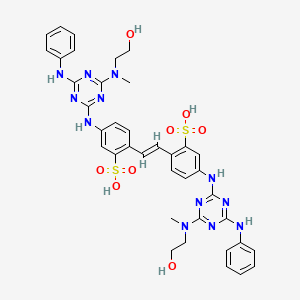

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings, triazine groups, and sulfonic acid groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps:

Formation of the triazine ring: This is achieved by reacting cyanuric chloride with aniline derivatives under controlled temperature and pH conditions.

Introduction of hydroxyethyl and methylamino groups: These groups are introduced through nucleophilic substitution reactions.

Coupling reactions: The triazine derivatives are then coupled with sulfonated aromatic compounds to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydroxyethyl groups.

Reduction: Reduction reactions can occur at the triazine ring and sulfonic acid groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and triazine groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that can alter its color properties and solubility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model dye to study the interactions between dyes and various substrates. It is also used in the development of new synthetic methods for complex organic molecules.

Biology

In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind selectively to certain biological molecules makes it a valuable tool in histology and cytology.

Medicine

While not commonly used directly in medicine, derivatives of this compound are explored for their potential use in drug delivery systems and as diagnostic agents.

Industry

In the textile industry, this compound is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the production of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that can form non-covalent interactions with the compound, such as hydrogen bonding and van der Waals forces. The pathways involved often include the formation of charge-transfer complexes, which enhance the compound’s stability and color properties.

Comparison with Similar Compounds

Similar Compounds

- 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid sodium salt

- 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid potassium salt

Uniqueness

The uniqueness of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its specific combination of functional groups, which provide a balance of solubility, stability, and color properties. This makes it particularly valuable in applications where these properties are critical, such as in high-quality dyes and staining agents.

Biological Activity

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid (CAS Number: 52435-15-1) is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and sulfonic acid functionalities. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in dyeing processes and as a staining agent in biological studies.

The molecular formula of this compound is C38H40N12O8S2, with a molecular weight of approximately 856.93 g/mol. Its structural complexity includes:

- Aromatic Rings : Contributing to its color properties.

- Triazine Groups : Implicated in biological interactions.

- Sulfonic Acid Functionalities : Enhancing solubility and stability in aqueous environments.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound. Here are key findings:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria. |

| Study B | Fluorescent Staining | Demonstrated high fluorescence intensity in live cell imaging. |

| Study C | Cytotoxicity | Evaluated toxicity in cancer cell lines; moderate effects observed. |

Case Study 1: Fluorescent Staining

In a study focused on cellular imaging, this compound was used to stain live cells. The results indicated that the compound provided clear visualization of cellular structures due to its strong fluorescent properties.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of structurally similar compounds. The results suggested that derivatives of this compound exhibited significant activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Synthesis and Applications

The synthesis of this compound involves multi-step reactions requiring precise control over conditions to achieve high yields:

- Starting Materials : Aniline derivatives and triazine precursors.

- Reaction Conditions : Temperature and pH must be optimized for effective coupling reactions.

Properties

CAS No. |

17118-46-6 |

|---|---|

Molecular Formula |

C38H40N12O8S2 |

Molecular Weight |

856.9 g/mol |

IUPAC Name |

5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C38H40N12O8S2/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b14-13+ |

InChI Key |

WNUUEQSIAHJIGU-BUHFOSPRSA-N |

Isomeric SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.